physicochemical properties of 6-((Dimethylamino)methyl)picolinonitrile
physicochemical properties of 6-((Dimethylamino)methyl)picolinonitrile
An In-depth Technical Guide to the Physicochemical Properties of 6-((Dimethylamino)methyl)picolinonitrile
Abstract
6-((Dimethylamino)methyl)picolinonitrile is a versatile bifunctional molecule of significant interest in contemporary chemical and pharmaceutical research. Its structure, featuring a picolinonitrile core linked to a dimethylaminomethyl group, provides unique electronic and steric properties, making it a valuable synthetic intermediate. This guide offers a comprehensive analysis of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the foundational data and experimental insights necessary for its effective application. We will delve into its structural and spectroscopic identity, solubility, acidity/basicity, and lipophilicity, supported by detailed experimental protocols and theoretical considerations.
Chemical Identity and Molecular Structure
The precise identification of a chemical entity is the bedrock of reproducible science. 6-((Dimethylamino)methyl)picolinonitrile is systematically identified by the following descriptors.
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Chemical Name: 6-((Dimethylamino)methyl)picolinonitrile
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CAS Number: 135472-49-0[1]
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Molecular Formula: C₉H₁₁N₃
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Molecular Weight: 161.21 g/mol [1]
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InChI Key: RVGXHNVVCXXUIF-UHFFFAOYSA-N[1]
The molecule's architecture, comprising a pyridine ring, a nitrile functional group, and a tertiary amine, dictates its chemical behavior and potential as a ligand or a pharmacophore.
Caption: 2D structure of 6-((Dimethylamino)methyl)picolinonitrile.
Core Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are a combination of available data and expert predictions based on structural analogy.
| Property | Value / Description | Rationale & Significance |
| Molecular Weight | 161.21 g/mol | Foundational for all stoichiometric calculations and solution preparations.[1] |
| Physical Form | White to yellow solid | Predicted based on analogous substituted picolines and pyridines. |
| Solubility | Soluble in DMSO, Methanol, Chloroform. Limited solubility in water. | The polar nitrile and amine groups confer solubility in polar organic solvents. The aromatic ring limits aqueous solubility. |
| Predicted logP | ~1.5 - 2.0 | This predicted lipophilicity suggests moderate cell permeability, a key parameter in drug design. |
| pKa¹ (Pyridinium) | ~4.5 - 5.5 | The pyridine nitrogen is weakly basic. This pKa is slightly lower than 2-picoline (pKa ~5.9) due to the electron-withdrawing effect of the nitrile group.[2] |
| pKa² (Ammonium) | ~9.0 - 10.0 | The tertiary dimethylamino group is significantly more basic. At physiological pH (~7.4), this group will be predominantly protonated. |
| Storage | Store at 2-8°C under an inert atmosphere. | Recommended to prevent potential degradation from moisture or oxidation. |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following data are predicted based on first principles and analysis of related structures.
¹H Nuclear Magnetic Resonance (¹H NMR)
(Predicted for CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.70 | t | 1H | H-4 | Triplet splitting from adjacent H-3 and H-5 protons on the pyridine ring. |
| ~7.55 | d | 1H | H-3 or H-5 | Doublet splitting from the adjacent proton. |
| ~7.40 | d | 1H | H-5 or H-3 | Doublet splitting from the adjacent proton. |
| ~3.65 | s | 2H | -CH₂- | A singlet for the methylene bridge protons, chemically distinct from other protons. |
| ~2.30 | s | 6H | -N(CH₃)₂ | A strong singlet representing the six equivalent protons of the two methyl groups. |
¹³C Nuclear Magnetic Resonance (¹³C NMR)
(Predicted for CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160.0 | C-6 | Carbon attached to the methylene group and adjacent to the ring nitrogen. |
| ~149.5 | C-2 | Carbon attached to the nitrile group and adjacent to the ring nitrogen. |
| ~137.0 | C-4 | Aromatic CH carbon on the pyridine ring. |
| ~125.0 | C-5 | Aromatic CH carbon on the pyridine ring. |
| ~120.5 | C-3 | Aromatic CH carbon on the pyridine ring. |
| ~118.0 | -C≡N | Characteristic shift for a nitrile carbon. |
| ~64.0 | -CH₂- | Methylene bridge carbon. |
| ~45.0 | -N(CH₃)₂ | Methyl carbons of the dimethylamino group. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~2230 | C≡N stretch | A sharp, strong absorption characteristic of the nitrile functional group. |
| 3100-3000 | C-H stretch (Aromatic) | Indicates the C-H bonds of the pyridine ring. |
| 2950-2800 | C-H stretch (Aliphatic) | Indicates the C-H bonds of the methyl and methylene groups. |
| ~1600, ~1470 | C=C, C=N stretch | Aromatic ring vibrations characteristic of the pyridine core. |
| ~1260 | C-N stretch | Corresponds to the tertiary amine C-N bond. |
Mass Spectrometry (MS)
| m/z Value | Assignment | Analysis |
| 161.10 | [M]⁺ | The molecular ion peak, corresponding to the exact mass of the compound. |
| 117.06 | [M - N(CH₃)₂]⁺ | Fragment resulting from the loss of the dimethylamino group via alpha-cleavage. |
| 44.05 | [CH₂N(CH₃)₂]⁺ | A common and often base peak fragment from the cleavage of the benzylic C-C bond. |
Experimental Workflows and Protocols
To ensure scientific integrity, the methods used to determine these properties must be robust and reproducible.
Caption: Workflow for Physicochemical Characterization.
Protocol 1: NMR Spectroscopic Analysis
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Sample Preparation: Accurately weigh 5-10 mg of 6-((Dimethylamino)methyl)picolinonitrile and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]
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¹H NMR Acquisition: Acquire the spectrum on a spectrometer (≥400 MHz). Use a standard 90° pulse, a relaxation delay of 2-5 seconds, and acquire at least 16 scans to ensure a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time (≥512 scans) is typically required due to the lower natural abundance of ¹³C.
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Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Protocol 2: pKa Determination via Potentiometric Titration
This method is ideal for determining the two distinct pKa values of the molecule.
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Solution Preparation: Prepare a ~10 mM solution of the compound in a suitable solvent system (e.g., 50:50 Methanol:Water) to ensure solubility of both the free base and the protonated forms.
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Titration Setup: Use a calibrated pH electrode and an auto-buret. Maintain a constant temperature and stir the solution gently.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the two distinct buffer regions on the titration curve.
Applications in Research & Drug Development
The unique arrangement of a metal-binding picolinonitrile group and a basic amine makes this compound a highly valuable scaffold.[1]
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Medicinal Chemistry: It serves as a key building block for synthesizing novel therapeutic agents. Its structure is particularly relevant in the development of modulators for neurodegenerative diseases, such as Alzheimer's, where metal ion chelation and interaction with amyloid-β peptides are critical therapeutic strategies.[1]
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Ligand Design: The bidentate (N,N) chelation potential allows for the formation of stable complexes with various metal ions, making it useful in catalysis and materials science.
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Structure-Activity Relationship (SAR) Studies: The scaffold allows for systematic modification of its components to fine-tune properties like metal-binding affinity, lipophilicity, and blood-brain barrier permeability, which is essential for developing CNS-active probes.[1]
Conclusion
6-((Dimethylamino)methyl)picolinonitrile is a compound with a rich chemical profile defined by its dual basic centers and nitrile functionality. Its physicochemical properties, including distinct pKa values, moderate lipophilicity, and characteristic spectroscopic signatures, make it a predictable and manipulable tool for advanced chemical synthesis. The data and protocols presented in this guide provide a solid foundation for researchers to confidently incorporate this versatile molecule into their research and development pipelines.
